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Compound of Interest

Compound Name: Promethazine teoclate

Cat. No.: B108172

Preclinical Toxicological Profile of Promethazine
Teoclate

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. The information contained herein is a synthesis of
publicly available preclinical data. It is not a substitute for a comprehensive review of the
original study reports or for conducting appropriate nonclinical safety studies.

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine family with additional
sedative, antiemetic, and anticholinergic properties. It is clinically available in various salt
forms, including promethazine teoclate and promethazine hydrochloride. While the
pharmacological activity resides in the promethazine moiety, the toxicological profile can be
influenced by the salt form. This technical guide provides a comprehensive overview of the
preclinical toxicological profile of promethazine, with a specific focus on promethazine
teoclate where data is available. Due to the limited publicly accessible preclinical data
specifically for promethazine teoclate, this guide extensively leverages the comprehensive
toxicological data available for promethazine hydrochloride as a surrogate for the active
promethazine molecule. The distinction between the two salt forms will be clearly indicated
throughout the document.
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Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance
after a single high-dose exposure. The most common endpoint for these studies is the median
lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Promethazine Teoclate

A single acute oral toxicity study in mice has been identified for promethazine teoclate.

Table 1: Acute Oral Toxicity of Promethazine Teoclate

Species Route LD50 Value Reference

NIIRDN Drugs in

Mouse Oral 410 mg/kg )
Japan (Ethical Drugs)

Promethazine Hydrochloride

A broader range of acute toxicity data is available for promethazine hydrochloride across
multiple species and routes of administration.

Table 2: Acute Toxicity of Promethazine Hydrochloride

Species Route LD50 Value
Mouse Oral 255 mg/kg
Rat Intraperitoneal 170 mg/kg
Rat Subcutaneous 400 mg/kg

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following
prolonged exposure. These studies are crucial for determining the No-Observed-Adverse-
Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which inform
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the risk assessment for chronic human exposure. The following data is from studies conducted
with promethazine hydrochloride.

16-Day Gavage Studies

Table 3: Summary of 16-Day Gavage Studies with Promethazine Hydrochloride

. Dose Levels L
Species Sex Key Findings
(mglkgl/day)
Deaths at > 166.5
mg/kg. Decreased
activity, ocular
0, 18.5, 55.5, 166.5, discharge, labored
F344/N Rats M, F
500, 1500 breathing at = 166.5

mg/kg. Dose-related
increases in liver

weights.[1]

Deaths at = 75 mg/kg.
) 0, 18.8, 37.5, 75, 150, o
B6C3F1 Mice M, F Decreased activity at

300
= 150 mg/kg.[1]

13-Week Gavage Studies

Table 4: Summary of 13-Week Gavage Studies with Promethazine Hydrochloride

. Dose Levels L
Species Sex Key Findings
(mglkgl/day)

Deaths at = 100

0,3.7,11.1, 33.3, 100, mg/kg. Decreased
F344/N Rats M, F

300 body weights at = 100
mg/kg.[1]
No compound-related
0,4.7,9.4,18.8, 37.5,
B6C3F1 Mice M, F deaths or clinical

75 o
findings.
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2-Year Gavage Studies

Table 5: Summary of 2-Year Gavage Studies with Promethazine Hydrochloride

. Dose Levels L
Species Sex Key Findings
(mglkgl/day)
Dose-related
decrease in survival in
males. Decreased
body weights at the
F344/N Rats M, F 0, 8.3, 16.6, 33.3 )
highest doses. No
evidence of
carcinogenic activity.
[1]
_ No evidence of
B6C3F1 Mice M 0, 11.25, 22.5, 45 ) ) o
carcinogenic activity.
No evidence of
B6C3F1 Mice F 0,3.75,7.5, 15

carcinogenic activity.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to cause

damage to DNA and chromosomes. The following data is from studies conducted with

promethazine hydrochloride.

Table 6: Summary of Genetic Toxicology Studies with Promethazine Hydrochloride
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Metabolic
Assay Test System L Result
Activation
Ames Test S. typhimurium With and Without Negative[l]
Chromosomal Chinese Hamster _ _ _
) With and Without Negative[1]
Aberrations Ovary (CHO) Cells
Sister Chromatid Chinese Hamster ] ] ]
With and Without Negative[l]
Exchange Ovary (CHO) Cells
Sex-Linked Recessive  Drosophila ]
N/A Negative[1]
Lethal melanogaster
Carcinogenicity

Long-term carcinogenicity studies are designed to evaluate the tumorigenic potential of a
substance after chronic exposure.

Based on the 2-year gavage studies conducted by the National Toxicology Program (NTP),
there was no evidence of carcinogenic activity of promethazine hydrochloride in male or female
F344/N rats or B6C3F1 mice under the conditions of the studies.[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for adverse effects on
sexual function, fertility, and development of the offspring. The following data is from studies
conducted with promethazine hydrochloride.

» Rat Feeding Studies: Teratogenic effects were not demonstrated at doses of 6.25 and 12.5
mg/kg.

e Rat Intraperitoneal Studies: Daily doses of 25 mg/kg were found to produce fetal mortality.

Experimental Protocols

Acute Oral Toxicity (Promethazine Teoclate) - General
Protocol Outline
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While the specific protocol for the cited LD50 value for promethazine teoclate is not publicly
available, a general methodology for such a study is outlined below.

/Acute Oral LD50 Study Workﬂow\

Single Oral Gavage Administration
of Promethazine Teoclate
(Graded Dose Levels)

:

Observation Period
(Typically 14 days)
- Clinical signs of toxicity
- Mortality

Gross Necropsy
of all animals

Calculation of LD50
(e.g., Probit Analysis)

N J

Click to download full resolution via product page

Figure 1. Generalized workflow for an acute oral LD50 toxicity study.
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NTP 2-Year Gavage Bioassay (Promethazine
Hydrochloride)

The following provides a detailed overview of the methodology employed in the NTP 2-year
carcinogenicity studies of promethazine hydrochloride in F344/N rats and B6C3F1 mice.[1]

Test Substance: Promethazine hydrochloride (>99% pure) in distilled water.

e Animal Source: Taconic Farms (Germantown, NY).

» Animal Housing: Animals were housed individually in polycarbonate cages. Cages were
changed twice weekly.

» Diet: NIH-07 open-formula diet, available ad libitum.

e Dosing: The test substance was administered by gavage 5 days per week for 103 weeks.

¢ Clinical Observations: Animals were observed twice daily for morbidity and mortality. Clinical
examinations were performed weekly. Body weights were recorded weekly for the first 13
weeks and then monthly.

» Clinical Pathology: At 15 months, blood was collected from up to 10 animals per group for
hematology and clinical chemistry analysis.

o Necropsy and Histopathology: A complete necropsy was performed on all animals. A
comprehensive list of tissues was collected, preserved in 10% neutral buffered formalin,
embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic
examination.
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4 NTP 2-Year Bioassay Workflow
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5 days/week for 103 weeks)

- Clinical Exams (weekly)
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- Mortality (twice daily)
- Body Weights (weekly/monthly)

subset of animals l

Interim Sacrifice (15 months)
- Clinical Pathology
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'

Complete Gross Necropsy)

:

Histopathological Examination
of Tissues
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Figure 2. Workflow for the NTP 2-year carcinogenicity bioassay.
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Genetic Toxicology Assays (Promethazine
Hydrochloride)

The NTP evaluated the genetic toxicity of promethazine hydrochloride in a battery of assays.

o Salmonella typhimurium Mutagenicity Assay (Ames Test): This assay was conducted with
and without metabolic activation (S9) using various strains of S. typhimurium to detect point
mutations.

¢ In Vitro Cytogenetics in Chinese Hamster Ovary (CHO) Cells: CHO cells were exposed to
promethazine hydrochloride with and without S9 metabolic activation to assess the induction
of chromosomal aberrations and sister chromatid exchanges.

o Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay: Male flies were fed
promethazine hydrochloride, and subsequent generations were monitored for lethal
mutations on the X chromosome.

Genetic Toxicology Testing Strategy

Drosophila SLRL Test
(In Vivo Germ Cell Mutation)

Ames Test CHO Cell Assays
(Bacterial Gene Mutation) (Chromosomal Damage)

Click to download full resolution via product page

Figure 3. Logical relationship of the genetic toxicology assays conducted.

Signaling Pathways and Mechanism of Toxicity
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Promethazine's primary mechanism of action is as a histamine H1 receptor antagonist. Its toxic
effects are largely extensions of its pharmacological and anticholinergic properties.

e Central Nervous System (CNS) Depression: At high doses, antagonism of H1 and
muscarinic receptors in the CNS leads to profound sedation, confusion, and potentially

respiratory depression.

» Anticholinergic Effects: Blockade of muscarinic receptors can lead to dry mouth, blurred

vision, urinary retention, and tachycardia.

o Cardiovascular Effects: Alpha-adrenergic blockade can contribute to hypotension.

Promethazine Toxicological Mechanisms

Receptor Antagonism Toxicological Effects

. Cardiovascular Effects
blocks G\Ipha-Adrenerglc ReceptoH (Hypotension) j
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Figure 4. Signaling pathways related to promethazine toxicity.

Conclusion

The preclinical toxicological profile of promethazine is primarily characterized by effects related
to its pharmacology, particularly CNS depression and anticholinergic effects at high doses. The
available data, predominantly from studies on promethazine hydrochloride, indicate a lack of

genotoxic or carcinogenic potential. Acute toxicity varies by species and route of administration.
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While specific preclinical data for promethazine teoclate is limited to an oral LD50 value in
mice, the extensive database for the hydrochloride salt provides a strong foundation for
understanding the toxicological profile of the active promethazine moiety. Further studies would
be required to definitively characterize any potential toxicological differences attributable to the
teoclate salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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